molecular formula C16H9BrClF3N2O2 B12028653 (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

Cat. No.: B12028653
M. Wt: 433.60 g/mol
InChI Key: DFGQMESTXZEJSG-WLARGLBMSA-N
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Description

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups This compound is notable for its unique structure, which includes a diazenyl group and a hydroxybutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one typically involves multiple steps. One common method starts with the preparation of the diazenyl intermediate through the reaction of 4-bromoaniline with 3-chloroaniline in the presence of a diazotizing agent. This intermediate is then reacted with trifluoroacetylacetone under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

Major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and other functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group may enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is unique due to its combination of bromine, chlorine, and trifluoromethyl groups, along with the diazenyl and hydroxybutenone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H9BrClF3N2O2

Molecular Weight

433.60 g/mol

IUPAC Name

(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

InChI

InChI=1S/C16H9BrClF3N2O2/c17-10-6-4-9(5-7-10)14(24)13(15(25)16(19,20)21)23-22-12-3-1-2-11(18)8-12/h1-8,24H/b14-13+,23-22?

InChI Key

DFGQMESTXZEJSG-WLARGLBMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=N/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F

Origin of Product

United States

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